4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS: 920423-09-2) is a synthetic organic compound with a molecular formula of C20H18N4O3 and a molecular weight of 362.38 g/mol . Its structure features a quinazolinone core substituted with a hydroxy group at position 2 and an oxo group at position 4, linked via a butanamide chain to a 1H-indol-5-yl moiety. Predicted physicochemical properties include a density of 1.391 g/cm³ and a pKa of 12.88, suggesting moderate lipophilicity and weak acidity due to the hydroxy group .
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(22-14-7-8-16-13(12-14)9-10-21-16)6-3-11-24-19(26)15-4-1-2-5-17(15)23-20(24)27/h1-2,4-5,7-10,12,21H,3,6,11H2,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZQCRUQZIUKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core can be synthesized through a cyclization reaction with formamide under acidic conditions.
Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.
Indole Coupling: The final step involves coupling the indole moiety to the butanamide chain using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazolinone core can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the quinazolinone and butanamide moieties can be reduced to alcohols.
Substitution: The indole and quinazolinone rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the indole and quinazolinone rings.
Scientific Research Applications
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: Used as a probe to study protein-ligand interactions.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Pharmaceutical Industry: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide involves:
Molecular Targets: It targets specific enzymes such as kinases and proteases that are involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell cycle regulation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The target compound’s quinazolinone-indole system distinguishes it from analogues like 3am (quinoline-indole) and Y040-2834 (quinazolinone-benzodioxole) .
- Linker Variations : The butanamide linker in the target compound is shared with 3am and Y040-2834 , whereas indole derivatives in (e.g., 10j ) employ shorter acetamide linkers, likely altering conformational flexibility and binding pocket accessibility .
- Substituent Effects: Halogenated aryl groups in 10j–10m (e.g., nitro, pyridinyl) introduce electron-withdrawing or -donating effects, contrasting with the target’s unsubstituted indole and hydroxy-oxo quinazolinone .
Structure-Activity Relationship (SAR) Trends
- Quinazolinone vs. Quinoline: Replacement of quinazolinone (target) with quinoline (3am) removes the oxo and hydroxy groups, reducing hydrogen-bond donor capacity and possibly altering target selectivity .
- Indole Position : The target’s indol-5-yl group contrasts with 10j–10m ’s indol-3-yl acetamides, which may favor interactions with hydrophobic pockets in Bcl-2/Mcl-1 proteins .
- Hydroxy Group Impact: The 2-hydroxy group on the target’s quinazolinone could improve solubility relative to Y040-2834 but may increase susceptibility to glucuronidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
